5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid
Overview
Description
“5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H8F3NO4 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of nitro trifluoromethyl benzoic acid derivatives can be complex and depends on the specific isomer. For example, 4-nitro-2-(trifluoromethyl)benzoic acid can be synthesized from 2-(trifluoromethyl)benzoic acid by treating it with concentrated sulfuric acid, stirring, and adding fuming nitric acid dropwise .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a nitro group, a trifluoromethyl group, and a carboxylic acid group .Scientific Research Applications
Modification of Chloride Ion Transport
Branchini et al. (1995) studied the impact of a compound related to 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid, specifically 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid, on human red blood cell ghost membranes. This compound served as a photoaffinity labeling agent based on the structure of 5-nitro-2-(3-phenylpropylamino)-benzoic acid (NPPB), a well-known Cl- channel blocker. The study provided insights into the effects of arylanthranilates on biological membranes, with implications for understanding the transport of chloride ions in human erythrocyte ghost membranes (Branchini et al., 1995).
Luminescence Sensitization
Viswanathan and Bettencourt-Dias (2006) researched thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers of Eu(III) and Tb(III) luminescence. Their study revealed that these compounds could significantly enhance the luminescence properties of these metal ions, suggesting potential applications in fields like luminescence spectroscopy (Viswanathan & Bettencourt-Dias, 2006).
Photoaffinity Labeling Agents
The work of Branchini et al. (1992) focused on the synthesis of a tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agent, specifically 5-nitro-2-[N-3-(4-azido-2,3,5,6-tetrafluorophenyl)-propylamino]-benzoic acid (FAzNPPB), a photoaffinity analog of NPPB. This agent was used for chloride channel studies, demonstrating the role of such compounds in biochemical research and their applications in studying epithelial chloride channels (Branchini et al., 1992).
Structural Characterization
In 2021, Richter et al. examined 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a precursor for the synthesis of new antituberculosis drug candidates. This study highlights the importance of structural characterization in the development of new pharmaceuticals, showing the potential utility of such compounds in medical research (Richter et al., 2021).
Metal-Organic Frameworks
Wu et al. (2017) utilized pentacarboxylate ligands related to this compound in the synthesis of novel porous Zn-MOFs (metal-organic frameworks). These frameworks were used for the catalytic reduction of nitrophenol, demonstrating the compound's relevance in material science and catalysis (Wu et al., 2017).
Sensing Nitroaromatics and Ferric Ion
Wang et al. (2017) created a metal organic material using a pentacarboxylate ligand, showing its effectiveness as a fluorescent sensor for the detection of nitroaromatics and Fe3+. This study indicates the potential of this compound derivatives in the development of sensitive and selective sensors (Wang et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, 3-Nitro-5-(trifluoromethyl)benzoic acid, indicates that it may cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to ensure adequate ventilation .
Properties
IUPAC Name |
3-nitro-5-[4-(trifluoromethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO4/c15-14(16,17)11-3-1-8(2-4-11)9-5-10(13(19)20)7-12(6-9)18(21)22/h1-7H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRVADUQUXMKPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691174 | |
Record name | 5-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261858-56-3 | |
Record name | 5-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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